

Application of Prothioconazole-d4 in Fungal Metabolomics: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Prothioconazole-d4

Cat. No.: B15555845

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For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of **Prothioconazole-d4** as an internal standard in the study of fungal metabolomics. This guide details the mechanism of action of prothioconazole, its impact on fungal metabolic pathways, and robust analytical methodologies for its quantification.

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining the integrity of fungal cell membranes^{[1][2]}. Prothioconazole itself is a pro-fungicide, which is metabolically converted within the fungal cell to its active form, prothioconazole-desthio^{[1][2]}. This active metabolite is a potent inhibitor of the enzyme sterol 14 α -demethylase (CYP51), a key catalyst in the ergosterol biosynthesis pathway^{[1][2]}. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane structure and function, leading to cell death^{[1][3]}.

In the realm of fungal metabolomics, particularly in quantitative studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. **Prothioconazole-d4**, a deuterated analog of prothioconazole, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of prothioconazole and its metabolites in complex biological matrices. Its chemical properties and fragmentation patterns closely mirror those of the unlabeled analyte, ensuring that it behaves

similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data for prothioconazole, its active metabolite prothioconazole-desthio, and the deuterated internal standard **Prothioconazole-d4**, pertinent to their analysis by LC-MS/MS.

Table 1: Mass Spectrometry Properties for Quantification

Compound	Molecular Formula	Precursor Ion ([M+H] ⁺) m/z	Product Ion m/z (Quantifier)	Product Ion m/z (Qualifier)
Prothioconazole	C ₁₄ H ₁₅ Cl ₂ N ₃ OS	344.0	125.0	70.0
Prothioconazole-desthio	C ₁₄ H ₁₅ Cl ₂ N ₃ O	312.1	125.0	70.0
Prothioconazole-d4	C ₁₄ H ₁₁ D ₄ Cl ₂ N ₃ OS	348.3	125.0	70.0

Table 2: Typical Liquid Chromatography Parameters

Parameter	Value
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions

Experimental Protocols

This section provides detailed methodologies for the application of **Prothioconazole-d4** in fungal metabolomics studies.

Protocol 1: Quantification of Prothioconazole and Prothioconazole-desthio in Fungal Cultures

Objective: To accurately quantify the concentration of prothioconazole and its active metabolite, prothioconazole-desthio, in fungal liquid cultures using **Prothioconazole-d4** as an internal standard.

Materials:

- Fungal culture treated with prothioconazole
- Prothioconazole, Prothioconazole-desthio, and **Prothioconazole-d4** analytical standards
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

- Formic acid
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 µm)
- LC-MS vials

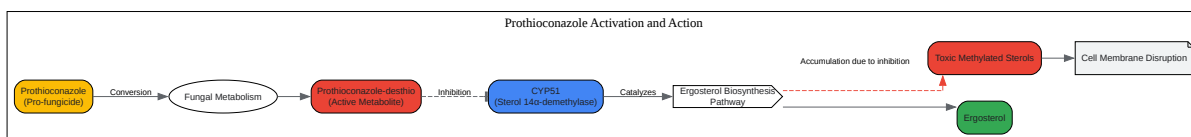
Procedure:

- Sample Preparation:
 - Collect 1 mL of the fungal culture into a microcentrifuge tube.
 - Add a known concentration of **Prothioconazole-d4** internal standard solution (e.g., 100 ng/mL final concentration).
 - Vortex for 1 minute to ensure thorough mixing.
 - Centrifuge at 10,000 x g for 10 minutes to pellet the fungal cells and debris.
- Extraction:
 - Transfer the supernatant to a new microcentrifuge tube.
 - Add an equal volume of acetonitrile to the supernatant to precipitate proteins.
 - Vortex for 2 minutes.
 - Centrifuge at 10,000 x g for 10 minutes.
- Analysis:
 - Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
 - Analyze the sample using a validated LC-MS/MS method with the parameters outlined in Tables 1 and 2.

- Quantify the concentration of prothioconazole and prothioconazole-desthio by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

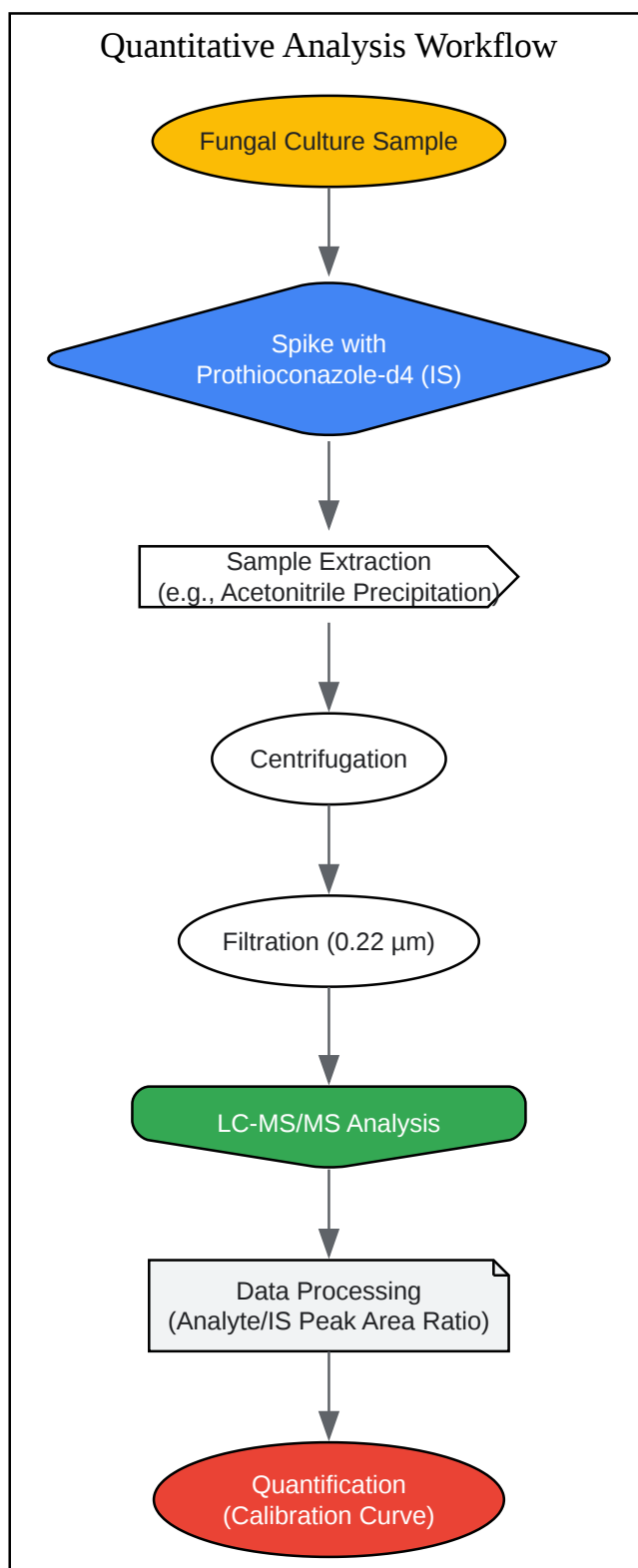
Visualizations

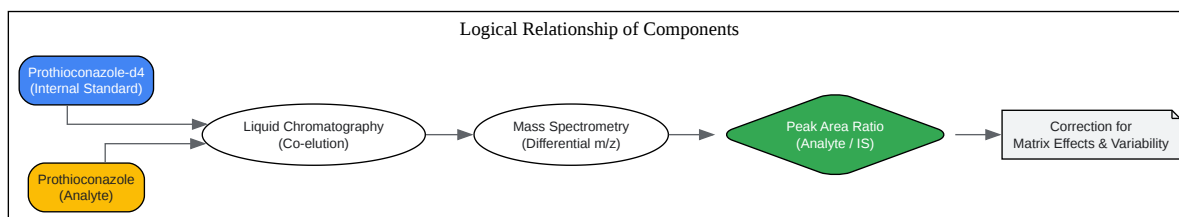
The following diagrams illustrate key pathways and workflows related to the application of prothioconazole in fungal metabolomics.



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Prothioconazole's mechanism of action in fungi.





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